molecular formula C29H36O4 B072495 Algestone acetophenide CAS No. 1179-87-9

Algestone acetophenide

カタログ番号: B072495
CAS番号: 1179-87-9
分子量: 448.6 g/mol
InChIキー: AHBKIEXBQNRDNL-BXXPAUNWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アルゲストロン・アセトフェニドは、ジヒドロキシプロゲステロン・アセトフェニドとしても知られており、合成プロゲステロン薬です。主に、長期持続性注射用避妊薬として、エストロゲンとの併用で使用されます。この化合物は1958年に発見され、1960年代に医療用として導入されました。 ラテンアメリカ、香港、シンガポールでは広く販売されていますが、米国では導入されていません .

2. 製法

アルゲストロン・アセトフェニドの製法は、いくつかのステップを伴います。

準備方法

The preparation of algestone acetophenide involves several steps:

化学反応の分析

Oxidation Reactions

Algestone acetophenide undergoes oxidation primarily at its ketone and hydroxyl groups:

  • Potassium permanganate (KMnO₄) : Oxidizes the 3-keto group to form hydroxy derivatives. Conditions include acidic media (HCl or H₃PO₄) at -10–30°C .
  • Electrochemical oxidation : In wastewater treatment, DHPA degradation via electrocoagulation achieves 88.9% removal efficiency using carbon steel electrodes (26.5 V, 60 min) .

Reduction and Hydrolysis

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces ketone groups to secondary alcohols, though this is not industrially utilized.
  • Hydrolysis :
    • Acidic conditions : Cleavage of the acetophenide ketal at C16α/C17α positions, yielding dihydroxyprogesterone derivatives .
    • Basic conditions : Less effective due to steric hindrance from the steroid backbone.

Substitution Reactions

  • Halogenation : Limited reactivity due to the steroidal structure, but halogenation at C21 (methyl group) is feasible using Cl₂ or Br₂ in non-polar solvents .
  • Esterification : Reacts with acetic anhydride to form acetylated derivatives, enhancing lipophilicity.

Comparative Reactivity with Analogous Progestins

Compound Key Functional Groups Oxidation Sites Hydrolysis Stability
This compound16α,17α-acetophenide, 3-ketoC3, C20Moderate (acid-sensitive ketal)
Medroxyprogesterone acetate17α-acetate, 6α-methylC3, C6High
Hydroxyprogesterone caproate17α-caproateC3, C17Low (ester hydrolysis)

Degradation in Environmental Systems

  • Electrochemical degradation : Achieves >90% removal in wastewater via hydroxyl radical-mediated oxidation .
  • Photodegradation : Limited data, but UV exposure in aqueous media leads to partial cleavage of the acetophenide group .

Reaction Mechanisms

  • Grignard addition : Methyl magnesium chloride attacks the carbonyl group at C20, forming a tertiary alcohol intermediate .
  • Ketal formation : Acid-catalyzed cyclization of dihydroxyprogesterone with acetophenone, involving a hemiacetal intermediate .

Key Findings from Research

  • The synthesis route prioritizes mild temperatures (-10°C to 30°C) to preserve stereochemistry .
  • Electrocoagulation is an effective method for DHPA degradation, reducing environmental persistence .
  • Substitution reactions are less favorable compared to oxidation/hydrolysis due to steric effects .

科学的研究の応用

Algestone acetophenide has several scientific research applications:

作用機序

アルゲストロン・アセトフェニドは、プロゲステロン受容体の作動薬であるため、プロゲステロンとして機能します。この受容体は、プロゲステロンなどのプロゲステロンの生物学的標的です。この受容体と結合することで、アルゲストロン・アセトフェニドは避妊効果を発揮します。 他のホルモン受容体に対する有意な活性はありません .

6. 類似の化合物との比較

アルゲストロン・アセトフェニドは、以下のような他の合成プロゲステロンと類似しています。

類似化合物との比較

Algestone acetophenide is similar to other synthetic progestins, such as:

生物活性

Algestone acetophenide (also known as dihydroxyprogesterone acetophenide, DHPA) is a synthetic progestogen that exhibits significant biological activity primarily through its action as an agonist of the progesterone receptor. This article explores its pharmacological properties, mechanisms of action, and clinical implications, supported by data tables and case studies.

Target Receptor
this compound specifically targets the progesterone receptor , which is crucial for mediating the effects of progesterone in various physiological processes such as the menstrual cycle, pregnancy, and embryogenesis.

Mode of Action
As a progestin, this compound mimics the actions of natural progesterone, leading to changes in uterine lining and inhibiting ovulation. Its progestogenic potency is reported to be 2 to 5 times greater than that of progesterone in animal models .

Pharmacokinetics

Elimination Half-Life
The pharmacokinetic profile of this compound reveals a long elimination half-life of approximately 24 days when administered via intramuscular injection. This prolonged duration allows for extended contraceptive effects .

Absorption and Excretion
this compound is not active when taken orally and is primarily excreted in feces, indicating a significant first-pass metabolism when administered through non-intramuscular routes .

Clinical Applications

This compound is primarily used in combined hormonal contraceptives , often in conjunction with estradiol enanthate. Clinical studies have demonstrated its effectiveness in inhibiting ovulation for at least 30 days following administration , making it suitable for long-term contraceptive use .

Study on Hematological Effects

A study evaluated the effects of a combined hormonal contraceptive containing this compound on hematological parameters. Blood samples were collected from female participants over a treatment phase. Results indicated changes in coagulation factors, suggesting potential implications for cardiovascular health .

Metabolic Effects Comparison

A multicenter clinical study compared the metabolic effects of DHPA with commonly used oral contraceptives. The findings revealed that users of DHPA exhibited higher triglyceride levels but lower total and free testosterone levels compared to non-hormonal methods, highlighting its metabolic impact .

Data Tables

Parameter This compound Progesterone Estradiol Enanthate
Progestogenic Potency2-5 timesReference-
Elimination Half-Life24 days2-6 days5.6-7.5 days
Administration RouteIntramuscularVariousIntramuscular
Primary UseContraceptionHormonal regulationContraception

Safety and Toxicology

Despite its efficacy, concerns have been raised regarding the safety profile of this compound. Animal studies indicated potential toxicological findings, including mammary gland tumors in beagle dogs and pituitary hyperplasia in rats, leading to discontinuation of some formulations . However, extensive clinical studies in humans have not confirmed these findings, suggesting that animal models may not accurately predict human responses.

特性

CAS番号

1179-87-9

分子式

C29H36O4

分子量

448.6 g/mol

IUPAC名

(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one

InChI

InChI=1S/C29H36O4/c1-18(30)29-25(32-28(4,33-29)19-8-6-5-7-9-19)17-24-22-11-10-20-16-21(31)12-14-26(20,2)23(22)13-15-27(24,29)3/h5-9,16,22-25H,10-15,17H2,1-4H3/t22-,23+,24+,25-,26+,27+,28?,29-/m1/s1

InChIキー

AHBKIEXBQNRDNL-BXXPAUNWSA-N

SMILES

CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C6=CC=CC=C6

異性体SMILES

CC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C)OC(O2)(C)C6=CC=CC=C6

正規SMILES

CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C6=CC=CC=C6

Key on ui other cas no.

1179-87-9
24356-94-3

同義語

Acetophenide, Algestone
Acetophenide, Alphasone
Acetophenide, Dihydroxyprogesterone
Algestone Acetophenide
Alphasone Acetophenide
Dihydroxyprogesterone Acetophenide
Pregn-4-ene-3,20-dione, 16,17-((1-phenylethylidene)bis(oxy))-, (16alpha(R))-

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Algestone acetophenide
Reactant of Route 2
Algestone acetophenide
Reactant of Route 3
Algestone acetophenide
Reactant of Route 4
Algestone acetophenide
Reactant of Route 5
Algestone acetophenide
Reactant of Route 6
Algestone acetophenide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。